1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Description
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Properties
IUPAC Name |
1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-17-10-22(19(26)23(17)14-2-3-14)13-5-7-21(8-6-13)18(25)12-1-4-15-16(9-12)27-11-20-15/h1,4,9,11,13-14H,2-3,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMDPZAADPESOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a complex heterocyclic amide that has garnered attention in scientific research due to its potential biological activities. This article reviews its molecular structure, biological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The compound features several key structural components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its presence in various pharmaceuticals.
- Cyclopropyl Group : A three-membered carbon ring that can influence the compound's reactivity and biological interactions.
- Benzothiazole Moiety : A fused ring system containing sulfur and nitrogen that is often associated with diverse biological activities.
The molecular formula is , with a molecular weight of 394.5 g/mol. The compound's structure suggests potential interactions with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions.
Biological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have shown efficacy against various bacterial strains. For instance, studies have reported that benzothiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells. The imidazolidine scaffold is known to interact with cellular pathways involved in cell cycle regulation.
- Neuroprotective Effects : Piperidine derivatives are often investigated for their neuroprotective properties, potentially offering therapeutic options for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
-
Antimicrobial Studies :
- A study on benzothiazole derivatives showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the benzothiazole structure can enhance potency .
- Anticancer Activity :
-
Neuroprotective Effects :
- In vitro studies demonstrated that piperidine-based compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Benzothiazole | Inhibition of bacterial growth |
| Anticancer | Imidazolidine | Induction of apoptosis in cancer cells |
| Neuroprotective | Piperidine | Protection against oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
